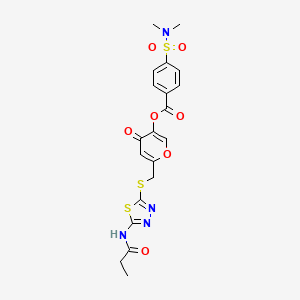

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate

Description

This compound is a structurally complex molecule combining a pyran-4-one core with a 1,3,4-thiadiazole moiety and a dimethylsulfamoyl-substituted benzoate ester. Its synthesis likely involves multi-step reactions, including esterification, thioether formation, and amidation. The dimethylsulfamoyl group enhances solubility and may influence receptor binding through sulfonamide interactions.

Properties

IUPAC Name |

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-(dimethylsulfamoyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O7S3/c1-4-17(26)21-19-22-23-20(33-19)32-11-13-9-15(25)16(10-30-13)31-18(27)12-5-7-14(8-6-12)34(28,29)24(2)3/h5-10H,4,11H2,1-3H3,(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUFYUGVBNANFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O7S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiadiazole Moiety: Starting with the synthesis of 5-propionamido-1,3,4-thiadiazole through the reaction of propionyl chloride with thiosemicarbazide, followed by cyclization.

Thioether Formation: The thiadiazole derivative is then reacted with a suitable halomethyl pyran derivative to form the thioether linkage.

Esterification: The final step involves the esterification of the intermediate with 4-(N,N-dimethylsulfamoyl)benzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzoate ester, where the dimethylsulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

The compound could be explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities. Its structural features make it a candidate for drug development.

Industry

In industrial applications, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The thiadiazole moiety could be involved in binding to metal ions or other biomolecules, while the pyran and benzoate groups might influence the compound’s overall bioavailability and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural features align with two classes of bioactive molecules:

Pyran-4-one derivatives (e.g., substituted benzooxazinones from ).

1,3,4-Thiadiazole-containing compounds (e.g., marine actinomycete metabolites in ).

Key Comparison Metrics

Research Findings

- Synthetic Accessibility: The target compound’s synthesis is more complex than the benzooxazinone derivatives in , which achieved >70% yields under mild conditions . The thiadiazole-thioether linkage may introduce steric challenges.

- Bioactivity Potential: While highlights plant-derived biomolecules with defined bioactivities, the dimethylsulfamoyl group in the target compound suggests a mechanism akin to sulfonamide drugs (e.g., COX-2 inhibition), though empirical validation is lacking.

- Marine Analogues : Marine thiadiazoles (e.g., salternamide E in ) exhibit unique bioactivities due to halogenation and macrocyclic features, unlike the target compound’s linear sulfamoyl ester .

Biological Activity

The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate is a complex organic molecule with significant implications in medicinal chemistry. This compound combines various structural motifs, including a pyran ring and a thiadiazole moiety, which are known for their diverse biological activities. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Molecular Characteristics

- Molecular Formula : C18H22N4O5S2

- Molecular Weight : Approximately 422.52 g/mol

- CAS Number : 896018-98-7

Structural Features

The compound's structure features:

- A pyran ring , which is known for its role in various biological processes.

- A thiadiazole moiety , contributing to the compound's potential interaction with biological targets.

- An amide group , which may enhance solubility and bioavailability.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 422.52 g/mol |

| Solubility | Not available |

| Melting Point | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the thiadiazole and pyran rings suggests that the compound may act as an inhibitor or modulator of various biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or neurodegenerative disorders.

- Receptor Binding : It may bind to specific receptors, influencing cellular signaling pathways.

Cytotoxic Activity

Research has indicated that derivatives of thiadiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown that similar compounds demonstrate increased activity against HeLa cells, suggesting that modifications to the structure can enhance biological efficacy .

Case Studies

- Thiadiazole Derivatives : A study evaluated several thiadiazole derivatives for cytotoxic activity, revealing that modifications in the side chains significantly influenced their potency against cancer cells .

- Acetylcholinesterase Inhibition : Some derivatives have shown promising results as acetylcholinesterase inhibitors, suggesting potential applications in treating Alzheimer’s disease .

Antimicrobial Activity

The compound's structural components indicate potential antimicrobial properties. Thiadiazoles are often associated with antibacterial and antifungal activities, making this compound a candidate for further investigation in infectious disease treatment.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that require careful optimization to achieve high yields and purity. Key steps may include:

- Formation of the thiadiazole ring.

- Coupling reactions to attach the pyran moiety.

- Final modifications to introduce the benzoate group.

Variants and Their Activities

Different derivatives of this compound have been synthesized and tested for their biological activities:

| Compound Name | Biological Activity |

|---|---|

| 4-oxo-6-{[(5-(propanoylamino)-1,3,4-thiadiazol-2-yl)thio]methyl}-4H-pyran | Enhanced cytotoxicity |

| 4-oxo-6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran | Potential antimicrobial properties |

These variants demonstrate how structural modifications can lead to changes in biological activity.

Q & A

Q. What are the critical steps for synthesizing this compound, and how can purity be ensured?

The synthesis involves multi-step reactions, starting with functionalization of the pyran and thiadiazole moieties. Key steps include:

- Thioether formation : Coupling the thiadiazole-thiol group to the pyran methyl group under controlled pH (7–8) and temperature (50–60°C) .

- Esterification : Reacting the pyran-3-ol intermediate with 4-(N,N-dimethylsulfamoyl)benzoyl chloride in anhydrous dichloromethane .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are essential for achieving >95% purity . Validation : Confirm structure via / NMR (e.g., pyran C=O at ~170 ppm, thiadiazole protons at 7.2–7.5 ppm) and HRMS .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR : / NMR identifies proton environments (e.g., pyran C-4 ketone, dimethylsulfamoyl group) and confirms regiochemistry .

- IR : Peaks at ~1650 cm (C=O stretching) and ~1350 cm (S=O stretching) validate functional groups .

- Mass spectrometry : HRMS with <2 ppm error confirms molecular formula .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the thioether coupling step?

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the thiol group .

- Catalysis : Add catalytic tetrabutylammonium bromide (TBAB) to accelerate thioether formation .

- Kinetic monitoring : Track reaction progress via TLC (R shift from 0.3 to 0.6 in ethyl acetate/hexane 3:7) to terminate at maximum conversion .

Q. How should researchers address contradictions in bioactivity data across structural analogs?

- Case study : Analog compounds with fluorinated benzoate (e.g., 2-fluorobenzoate derivative in ) show higher antimicrobial activity than chlorinated counterparts.

- Methodology :

- Perform dose-response assays (IC comparisons) under standardized conditions .

- Use molecular docking to assess binding affinity variations (e.g., fluorine’s electronegativity enhancing target interactions) .

- Statistical analysis : Apply ANOVA to differentiate activity trends across substituents (p < 0.05) .

Q. What experimental strategies are recommended to study enzyme inhibition mechanisms?

- Target selection : Prioritize enzymes with conserved active sites (e.g., bacterial dihydrofolate reductase) based on thiadiazole’s known inhibitory role .

- Assay design :

- Use fluorescence-based assays to monitor NADPH oxidation in real time .

- Determine inhibition constants (K) via Lineweaver-Burk plots under varying substrate concentrations .

- Structural analysis : Co-crystallize the compound with the enzyme for X-ray diffraction (resolution ≤2.0 Å) to map binding interactions .

Methodological Guidelines

- Data contradiction resolution : Cross-validate bioactivity using orthogonal assays (e.g., microbial growth inhibition + enzymatic activity assays) .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify hydrolytic sensitivity of the ester group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.